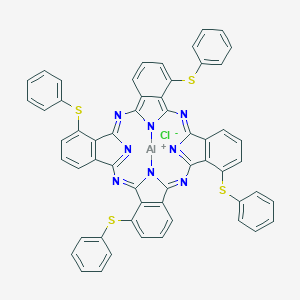

4-Methoxy-6-nitro-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

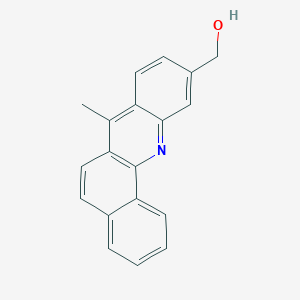

“4-Methoxy-6-nitro-1H-indole” is a chemical compound with the molecular formula C9H8N2O3 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 6-methoxy-4-nitro-1H-indole .

Synthesis Analysis

The synthesis of indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, has been a topic of interest in recent years . The total synthesis of ibogaine, a related compound, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .Physical And Chemical Properties Analysis

“4-Methoxy-6-nitro-1H-indole” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.17 . The compound is stored at a temperature of 2-8°C .科学的研究の応用

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have shown potential in combating microbes . Their unique structure allows them to interact with various biological targets, making them effective antimicrobial agents .

Treatment of Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological activities makes them versatile in addressing different types of health issues .

Antiviral Activity

Some indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-HIV Activity

Indole derivatives have also been explored for their anti-HIV activity . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported for their potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives possess antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related health problems .

Antidiabetic Activity

Indole derivatives have been studied for their antidiabetic activity . They can potentially help regulate blood sugar levels and manage diabetes .

Antimalarial Activity

Indole derivatives have shown potential as antimalarial agents . Their unique structure allows them to inhibit the life cycle of malaria parasites .

Safety And Hazards

将来の方向性

Indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

特性

IUPAC Name |

4-methoxy-6-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWRLNBFXLPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646346 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-nitro-1H-indole | |

CAS RN |

175913-41-4 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)

![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)